1-(3-Azido-5-nitrophenyl)-2-bromoethan-1-one
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Overview
Description
1-(3-Azido-5-nitrophenyl)-2-bromoethan-1-one is a chemical compound characterized by the presence of azido, nitro, and bromo functional groups attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(3-Azido-5-nitrophenyl)-2-bromoethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by azidation and bromination reactions under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Azido-5-nitrophenyl)-2-bromoethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The azido group can undergo oxidation to form different nitrogen-containing products.
Common reagents used in these reactions include sodium azide, bromine, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Azido-5-nitrophenyl)-2-bromoethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving azido and nitro group chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Azido-5-nitrophenyl)-2-bromoethan-1-one involves interactions with molecular targets through its azido, nitro, and bromo groups. These interactions can lead to various biochemical and chemical pathways, depending on the specific application and conditions .
Comparison with Similar Compounds
Similar compounds to 1-(3-Azido-5-nitrophenyl)-2-bromoethan-1-one include:
1-(3-Azido-5-nitrophenyl)ethanone: Lacks the bromo group, leading to different reactivity and applications.
1-(3-Nitrophenyl)-2-bromoethan-1-one:
1-(3-Azidophenyl)-2-bromoethan-1-one: Lacks the nitro group, resulting in different properties and applications.
Properties
CAS No. |
61340-96-3 |
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Molecular Formula |
C8H5BrN4O3 |
Molecular Weight |
285.05 g/mol |
IUPAC Name |
1-(3-azido-5-nitrophenyl)-2-bromoethanone |
InChI |
InChI=1S/C8H5BrN4O3/c9-4-8(14)5-1-6(11-12-10)3-7(2-5)13(15)16/h1-3H,4H2 |
InChI Key |
DNAJGSQYYVENJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)CBr |
Origin of Product |
United States |
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